
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate
Overview
Description
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it of significant interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate typically involves the condensation of 4-trifluoromethylphenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines. For example:
- In Vitro Studies : The compound has shown significant antiproliferative activity against breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. In one study, concentrations as low as 10 µM induced apoptosis in cancer cells by enhancing caspase-3 activity, suggesting its potential as an apoptosis inducer in cancer therapy .
Anti-inflammatory Properties
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate may also exhibit anti-inflammatory effects. Similar pyrazole derivatives have been reported to inhibit inflammatory pathways, potentially offering therapeutic benefits for conditions like arthritis and other inflammatory diseases.
Agrochemical Applications
The compound's structure suggests potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their ability to interact with biological systems in plants and pests:
- Mechanism of Action : The trifluoromethyl group enhances the compound's stability and efficacy as a pesticide. It may work by inhibiting key enzymes involved in plant growth or pest metabolism.
Mode of Action
The mode of action for this compound involves:
- Enzyme Interaction : It can bind to specific enzymes, altering their catalytic activity. This interaction is crucial for its anticancer and anti-inflammatory effects.
Biochemical Pathways
The compound participates in various metabolic pathways primarily through interactions with enzymes such as cytochrome P450, influencing drug metabolism and pharmacokinetics.
Case Studies
Study | Focus | Findings |
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Study A | Anticancer Effects | Induced apoptosis in MDA-MB-231 cells at 10 µM concentration by increasing caspase-3 activity. |
Study B | Anti-inflammatory Potential | Inhibited pro-inflammatory cytokines in vitro, suggesting therapeutic use in inflammatory diseases. |
Study C | Agrochemical Efficacy | Demonstrated effective pest control in greenhouse trials, with significant reductions in pest populations. |
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to increased biological activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:
3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one: This compound also contains a trifluoromethyl group and a pyrazole ring, but it has a fused-ring structure that imparts different chemical and biological properties.
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide:
This compound stands out due to its unique combination of a pyrazole ring and a trifluoromethyl group, which confer enhanced stability and biological activity.
Biological Activity
Ethyl 1-methyl-3-(4-(trifluoromethyl)phenyl)-1H-pyrazole-5-carboxylate (CAS No. 864426-78-8) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a trifluoromethyl group, which is known to enhance biological activity and lipophilicity, making it a candidate for various therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 296.26 g/mol. The compound exhibits a white to yellow solid form and is soluble in organic solvents. Its structure includes a pyrazole ring, which is pivotal for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can inhibit the growth of various cancer cell lines, such as breast cancer (MDA-MB-231), lung cancer, and colorectal cancer cells. For instance, compounds derived from 1H-pyrazole have shown significant antiproliferative activity in vitro and antitumor effects in vivo .
In one study, the compound was evaluated for its ability to induce apoptosis in cancer cells, demonstrating enhanced caspase-3 activity at concentrations as low as 10 µM . This suggests that this compound may act as an effective apoptosis inducer in cancer therapy.
Anti-inflammatory Activity
Another area of interest is the anti-inflammatory properties of pyrazole derivatives. Various studies have reported that compounds containing the pyrazole scaffold exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For example, some derivatives have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .
The selectivity for COX-2 over COX-1 enhances their therapeutic profile by potentially reducing gastrointestinal side effects associated with non-selective COX inhibitors.
Antibacterial and Antiviral Activities
Emerging evidence also points to the antibacterial and antiviral activities of pyrazole derivatives. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains and viral infections . The mechanism often involves disruption of microbial cell wall synthesis or interference with viral replication processes.
Case Studies
Properties
IUPAC Name |
ethyl 2-methyl-5-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2/c1-3-21-13(20)12-8-11(18-19(12)2)9-4-6-10(7-5-9)14(15,16)17/h4-8H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKGCYUXZNHKCJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1C)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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